

## Cellular uptake and distribution of Capmatinib Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Capmatinib Hydrochloride |           |
| Cat. No.:            | B8819731                 | Get Quote |

An In-depth Technical Guide on the Cellular Uptake and Distribution of **Capmatinib Hydrochloride** 

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Capmatinib (Tabrecta®), as **capmatinib hydrochloride**, is a potent and selective, ATP-competitive, small-molecule inhibitor of the MET (mesenchymal-epithelial transition) receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors harbor mutations leading to MET exon 14 skipping.[1] [3] Dysregulation of the MET signaling pathway is a known oncogenic driver, and Capmatinib effectively blocks this pathway, thereby inhibiting tumor cell proliferation, survival, and migration.[4][5] This technical guide provides a comprehensive overview of the cellular uptake, mechanism of action, and pharmacokinetic distribution of Capmatinib, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and processes.

## **Mechanism of Action and Cellular Target**

Capmatinib's primary molecular target is the c-Met protein, a receptor tyrosine kinase encoded by the MET proto-oncogene.[6] In normal physiological processes, the binding of its ligand, hepatocyte growth factor (HGF), to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a



cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cell proliferation, survival, and motility.[5][7][8]

In certain cancers, aberrant MET activation occurs due to gene amplification, overexpression, or mutations, such as those causing MET exon 14 skipping.[9][10] These mutations often result in a MET protein with a missing regulatory domain, leading to its constitutive activation and sustained oncogenic signaling.[3][6] Capmatinib selectively binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation of downstream effectors.[7][11] This action effectively halts the oncogenic signaling cascade, leading to the inhibition of tumor growth and induction of apoptosis in MET-dependent cancer cells.[3][7]

# Visualizing the MET Signaling Pathway and Inhibition by Capmatinib

The following diagram illustrates the MET signaling cascade and the point of intervention by Capmatinib.





Click to download full resolution via product page

Caption: MET signaling pathway and its inhibition by Capmatinib.

## Cellular Uptake and Pharmacokinetic Profile

The cellular uptake of Capmatinib is primarily governed by its physicochemical properties allowing for oral absorption, followed by systemic distribution. Its pharmacokinetic (PK) profile has been characterized in both healthy volunteers and patients with advanced solid tumors.

## **Quantitative Pharmacokinetic Data**

The key pharmacokinetic parameters of Capmatinib are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of Capmatinib

| Parameter                    | Value                | Cell/Assay Type           | Reference |
|------------------------------|----------------------|---------------------------|-----------|
| Biochemical IC <sub>50</sub> | 0.13 nM              | Biochemical Assay         | [8][12]   |
| Cell-based IC50              | 0.3 - 1.0 nM         | Lung Cancer Cell<br>Lines | [8][12]   |
| Kinase Selectivity           | >10,000-fold for MET | Panel of human<br>kinases | [8]       |

Table 2: Human Pharmacokinetic Parameters of Capmatinib (400 mg, twice daily)



| Parameter                                | Value                                              | Condition                     | Reference |
|------------------------------------------|----------------------------------------------------|-------------------------------|-----------|
| Bioavailability                          | >70%                                               | Oral Administration           | [6]       |
| T <sub>max</sub> (Time to Peak<br>Conc.) | 1 - 2 hours                                        | Fasted State                  | [6][8]    |
| T <sub>max</sub> (Time to Peak<br>Conc.) | 4.0 - 5.6 hours                                    | With High-Fat Meal            | [13]      |
| Food Effect (High-Fat<br>Meal)           | 46% increase in AUC, no change in C <sub>max</sub> | Compared to fasted            | [6]       |
| Apparent Volume of Distribution (Vd/F)   | 164 L                                              | Steady-State                  | [6]       |
| Plasma Protein<br>Binding                | ~96%                                               | Concentration-<br>independent | [6][8]    |
| Elimination Half-Life (t1/2)             | 6.5 - 7.8 hours                                    | -                             | [8][14]   |
| Apparent Clearance<br>(CL/F)             | 24 L/h                                             | Steady-State                  | [6]       |
| Metabolism                               | CYP3A4 and<br>Aldehyde Oxidase                     | Primary pathways              | [6][8]    |
| Route of Excretion                       | Feces (~78%), Urine<br>(~22%)                      | -                             | [6]       |
| Unchanged Drug in Excreta                | ~42% in feces, negligible in urine                 | -                             | [6]       |

### **Distribution**

Capmatinib exhibits a moderate-to-high apparent volume of distribution (164 L), indicating distribution into peripheral tissues.[6][14] Preclinical studies and clinical data have demonstrated that Capmatinib can cross the blood-brain barrier (BBB), a critical feature for treating brain metastases, which are common in NSCLC.[15] In patients with measurable brain metastases, Capmatinib has shown significant intracranial objective response rates.[16][17] Its ability to penetrate the CNS is attributed to its lipophilicity and high plasma protein binding.[15]



## **Experimental Protocols**

The characterization of Capmatinib's cellular uptake and distribution relies on a variety of preclinical and clinical experimental designs.

# Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A pivotal study to understand the clinical pharmacology of Capmatinib was a human ADME study.[14]

- Objective: To investigate the absorption, metabolism, and excretion of Capmatinib in healthy subjects.
- Methodology:
  - Subjects: Six healthy male volunteers were enrolled.
  - Dosing: A single oral dose of 600 mg of <sup>14</sup>C-labeled Capmatinib was administered.
  - Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals for up to 7 days post-dose.
  - Analysis: Total radioactivity was measured in all matrices to determine mass balance.
     Plasma concentrations of Capmatinib were quantified using a validated LC-MS/MS method. Metabolite profiling was conducted in plasma, urine, and feces using radio-chromatography to identify and quantify metabolic products.
- Key Findings: The study determined that Capmatinib had substantial oral absorption and
  was extensively metabolized, primarily by CYP3A4 and aldehyde oxidase. The major
  circulating metabolite was identified as M16. Elimination occurred mainly through biliary/fecal
  and renal excretion.[14]





Click to download full resolution via product page

Caption: Workflow for a human ADME study of Capmatinib.

## **Drug-Drug Interaction (DDI) Studies**

To assess the impact of co-administered drugs on Capmatinib's pharmacokinetics, DDI studies were conducted.[18]

- Objective: To evaluate the effect of strong CYP3A inhibitors (e.g., itraconazole) and inducers (e.g., rifampicin) on Capmatinib exposure.
- Methodology:
  - Design: Open-label, two-cohort (inhibition and induction), two-period studies in healthy subjects.



- Period 1: Subjects received a single dose of Capmatinib alone.
- Period 2: Subjects received Capmatinib co-administered with either a CYP3A inhibitor or inducer after a lead-in period for the interacting drug.
- Analysis: Pharmacokinetic parameters (AUC, C<sub>max</sub>) of Capmatinib were determined in each period and compared to assess the magnitude of the interaction.
- Key Findings: Co-administration with a strong CYP3A inhibitor (itraconazole) increased Capmatinib AUC by 42%, while a strong CYP3A inducer (rifampicin) decreased AUC by 66.5%, indicating that CYP3A4 is a clinically relevant metabolic pathway.[18]

### **Patient Selection Protocol for Clinical Use**

The clinical application of Capmatinib is guided by a specific diagnostic protocol to identify the target patient population.





Click to download full resolution via product page

Caption: Patient selection logic for Capmatinib treatment.

### Conclusion

Capmatinib Hydrochloride is a highly selective MET inhibitor with a well-characterized pharmacokinetic profile that supports its clinical use in MET exon 14 skipping-mutated NSCLC. Its mechanism involves direct, ATP-competitive inhibition of the MET receptor, leading to the blockade of oncogenic downstream signaling. The drug demonstrates good oral bioavailability, distributes into tissues including the central nervous system, and is eliminated primarily via metabolism by CYP3A4 and aldehyde oxidase. The data gathered from rigorous preclinical and clinical studies, including detailed ADME and DDI protocols, provide a strong foundation for its



targeted application and inform strategies for managing potential drug interactions in the clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Capmatinib Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Capmatinib for Metastatic NSCLC With MET Exon 14 Skipping Mutation The ASCO Post [ascopost.com]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Impact of Capmatinib in the Treatment of Advanced Nonâ Small Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Capmatinib Hydrochloride | C23H21Cl2FN6O2 | CID 122201352 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phase 1 study of capmatinib in MET-positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors OAK Open Access Archive [oak.novartis.com]
- 14. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite -PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capmatinib in MET Exon 14 Skipping Mutation-Positive Lung Adenocarcinoma with Extensive Central Nervous System Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-world experience with capmatinib in MET exon 14-mutated non-small cell lung cancer (RECAP): a retrospective analysis from an early access program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Pharmacokinetic Drug Interaction of Capmatinib With Itraconazole and Rifampicin and Potential Impact on Renal Transporters in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular uptake and distribution of Capmatinib Hydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819731#cellular-uptake-and-distribution-of-capmatinib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com